tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a hydroxy-methoxy-oxopropyl side chain. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and a suitable hydroxy-methoxy-oxopropyl precursor. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxy-methoxy-oxopropyl side chain allows for unique reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H25NO5 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
LNSOGISGEBZCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O |
Origin of Product |
United States |
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